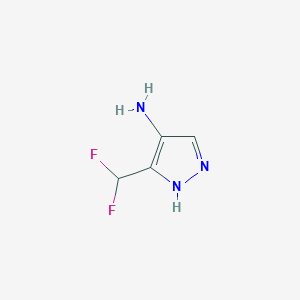

3-(Difluoromethyl)-1H-pyrazol-4-amine

Beschreibung

BenchChem offers high-quality 3-(Difluoromethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)3-2(7)1-8-9-3/h1,4H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVPMBLHRAAFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Difluoromethyl)-1H-pyrazol-4-amine, a key building block in modern agrochemical and pharmaceutical research. The introduction of the difluoromethyl group into the pyrazole scaffold imparts unique physicochemical and biological properties, making it a sought-after intermediate in the synthesis of bioactive molecules, particularly a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides. This document details the compound's chemical identity, physicochemical properties, and provides insights into its synthesis and reactivity. Furthermore, it delves into the critical role of this molecule in the design and development of novel therapeutic and crop protection agents, exploring its mechanism of action and structure-activity relationships. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.

Compound Identification and Core Properties

CAS Number: 1443288-79-6[1]

Molecular Formula: C₄H₅F₂N₃[1]

Molecular Weight: 133.10 g/mol [1]

IUPAC Name: 3-(Difluoromethyl)-1H-pyrazol-4-amine

Synonyms: 5-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(Difluoromethyl)-1H-pyrazol-4-amine and a closely related, extensively studied derivative, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are presented in Table 1 for comparative purposes. Direct experimental data for the target amine is limited in publicly available literature; therefore, some properties are predicted or inferred from related structures.

| Property | 3-(Difluoromethyl)-1H-pyrazol-4-amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (for comparison) |

| CAS Number | 1443288-79-6[1] | 176969-34-9[2] |

| Molecular Formula | C₄H₅F₂N₃[1] | C₆H₆F₂N₂O₂[2] |

| Molecular Weight | 133.10 g/mol [1] | 176.12 g/mol [2][3] |

| Melting Point | Data not available | 200–201 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents. | Slightly soluble in water; readily soluble in methanol and DMSO.[4] |

| Appearance | Not specified, likely a solid. | White to off-white solid.[3] |

| pKa | Data not available | Data not available |

Synthesis and Reactivity

The synthesis of 3-(difluoromethyl)-1H-pyrazol-4-amine is not extensively detailed in publicly accessible literature. However, the synthesis of the closely related and commercially significant 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a well-established blueprint from which a synthetic route to the target amine can be logically derived.

Conceptual Synthetic Workflow

The general strategy involves the construction of the difluoromethyl pyrazole core followed by the introduction or unmasking of the 4-amino group. A plausible synthetic pathway is outlined below.

Figure 1. Conceptual synthetic workflow for the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, a close analog of the target compound.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Formation of the Pyrazole Ring: The synthesis typically commences with the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride.[2] This is followed by cyclization with a suitable hydrazine (e.g., hydrazine hydrate for the 1H-pyrazole) to form the pyrazole ring. The regioselectivity of this step is crucial and can be influenced by the reaction conditions and the substituents on the hydrazine.

-

Introduction of the Amino Group: Starting from the corresponding 4-carboxylic acid, a Curtius or Hofmann rearrangement can be employed to introduce the amine functionality at the 4-position. This would involve the conversion of the carboxylic acid to an acyl azide (for Curtius) or an amide (for Hofmann), followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

An alternative approach could involve the nitration of the pyrazole ring at the 4-position, followed by reduction of the nitro group to the desired amine.

Reactivity Profile

The reactivity of 3-(difluoromethyl)-1H-pyrazol-4-amine is dictated by the interplay of the pyrazole ring, the electron-withdrawing difluoromethyl group, and the nucleophilic amino group.

-

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can undergo alkylation or arylation reactions.

-

Diazotization: The 4-amino group can be diazotized to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups at the 4-position.

-

Amide Formation: The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental to the synthesis of many commercial SDHI fungicides.

Mechanism of Action and Role in Drug Discovery

The primary biological significance of the 3-(difluoromethyl)pyrazole scaffold lies in its role as a potent inhibitor of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[2]

Succinate Dehydrogenase Inhibition

SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death. This mechanism is the basis for the fungicidal activity of a large class of agrochemicals.[2]

Figure 2. Mechanism of action of 3-(difluoromethyl)pyrazole derivatives as succinate dehydrogenase inhibitors.

Structure-Activity Relationships (SAR)

Extensive research has been conducted on the SAR of pyrazole-based SDHI fungicides. Key findings include:

-

The Pyrazole Ring: The pyrazole ring acts as a crucial scaffold, correctly positioning the other functional groups for optimal binding to the enzyme.

-

The Difluoromethyl Group: The difluoromethyl group at the 3-position is critical for high potency. It is believed to enhance binding affinity and improve metabolic stability compared to non-fluorinated or trifluoromethyl analogs.

-

The Amide Linkage: The amide linkage derived from the 4-amino group is a common feature in many commercial SDHI fungicides. The nature of the substituent on the amide nitrogen significantly influences the spectrum of activity and potency against different fungal species.

The versatility of the 4-amino group in 3-(difluoromethyl)-1H-pyrazol-4-amine allows for the facile synthesis of extensive libraries of amide derivatives for SAR studies, facilitating the discovery of new and improved fungicides.

Spectral Data Analysis (Predicted)

¹H NMR

-

Pyrazole Ring Protons: A singlet corresponding to the proton at the 5-position of the pyrazole ring is expected.

-

CHF₂ Group: A triplet due to the coupling with the two fluorine atoms.

-

NH₂ Group: A broad singlet for the amine protons.

-

NH Proton (pyrazole): A broad singlet for the proton on the pyrazole nitrogen.

¹³C NMR

-

Pyrazole Ring Carbons: Three distinct signals for the three carbon atoms of the pyrazole ring.

-

CHF₂ Carbon: A triplet due to the one-bond coupling with the two fluorine atoms.

¹⁹F NMR

-

A doublet corresponding to the two equivalent fluorine atoms, split by the proton of the difluoromethyl group.

IR Spectroscopy

-

N-H Stretching: Characteristic stretching vibrations for the amine (NH₂) and pyrazole (NH) groups in the region of 3100-3500 cm⁻¹.

-

C-F Stretching: Strong absorptions in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-F bonds of the difluoromethyl group.

-

C=N and C=C Stretching: Absorptions for the pyrazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (133.10 g/mol ). Fragmentation patterns would likely involve the loss of the difluoromethyl group and cleavage of the pyrazole ring.

Safety and Handling

Detailed toxicological data for 3-(difluoromethyl)-1H-pyrazol-4-amine is not publicly available. However, based on the data for related aminopyrazole and pyrazolone compounds, appropriate safety precautions should be taken.[8][9]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile of Related Compounds:

-

Aminopyrazoles: Some aminopyrazole derivatives, such as the insecticide fipronil, exhibit neurotoxicity by acting as GABA-A receptor antagonists.[8] They can also be toxic to non-target organisms.[8]

-

Pyrazolones: Chronic toxicity studies on some pyrazolone derivatives have been conducted, with some showing potential for adverse effects with long-term exposure.[9]

Given the potential for biological activity, it is prudent to treat 3-(difluoromethyl)-1H-pyrazol-4-amine as a potentially hazardous substance and handle it with care until more specific toxicological data becomes available.

Conclusion

3-(Difluoromethyl)-1H-pyrazol-4-amine is a valuable and versatile building block in the fields of medicinal and agrochemical chemistry. Its unique combination of a pyrazole core, a difluoromethyl group, and a reactive amino functionality makes it an ideal starting material for the synthesis of potent SDHI fungicides and potentially other bioactive molecules. A thorough understanding of its synthesis, reactivity, and biological mechanism of action is crucial for leveraging its full potential in the development of new and effective chemical entities. As with all research chemicals, appropriate safety measures should be strictly followed during its handling and use.

References

-

BenchChem. An In-depth Technical Guide to the Toxicological Data of Aminopyrazole Compounds.

-

American Chemical Society. Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

National Center for Biotechnology Information. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. PubMed.

-

Jiayuan Chemical. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Google Patents. METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.

-

MDPI. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information.

-

National Center for Biotechnology Information. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. PubMed.

-

National Center for Biotechnology Information. Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed.

-

Google Patents. Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

-

Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

AERU. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410).

-

ChemicalBook. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum.

-

National Center for Biotechnology Information. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem.

-

Tokyo Chemical Industry. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid.

-

National Center for Biotechnology Information. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. PubMed.

-

CymitQuimica. Safety Data Sheet.

-

National Center for Biotechnology Information. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.

-

ChemicalBook. 1-(difluoromethyl)-1h-pyrazol-4-amine.

-

Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.

-

Fisher Scientific. SAFETY DATA SHEET.

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

-

National Center for Biotechnology Information. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem.

-

ChemScene. 3-(Difluoromethyl)-1H-pyrazol-4-amine.

-

National Center for Biotechnology Information. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. PubChem.

-

Royal Society of Chemistry. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry.

-

TTN EMC. Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.

-

Matrix Scientific. 3,5-Bis(difluoromethyl)-1H-pyrazole.

-

Springer. 5 Combination of 1H and 13C NMR Spectroscopy.

-

ChemicalBook. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Inhibition of rat brain monoamine oxidase and succinic dehydrogenase by anticonvulsant pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Tautomeric Preferences of 3-(Difluoromethyl)-1H-pyrazol-4-amine and 5-(Difluoromethyl)-1H-pyrazol-4-amine

Abstract

The phenomenon of tautomerism in pyrazole-based scaffolds is a critical consideration in medicinal chemistry and drug development, profoundly influencing the physicochemical properties and biological activity of these molecules. This technical guide provides an in-depth analysis of the annular prototropic tautomerism of 3-(difluoromethyl)-1H-pyrazol-4-amine and its isomer, 5-(difluoromethyl)-1H-pyrazol-4-amine. We will explore the electronic and steric factors governing the tautomeric equilibrium, detail experimental and computational methodologies for its characterization, and discuss the implications for the rational design of pyrazole-based therapeutics.

Introduction: The Significance of Pyrazole Tautomerism in Drug Discovery

Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] Their versatility in organic synthesis and medicinal chemistry is well-documented.[2] A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a dynamic equilibrium of two or more interconverting constitutional isomers, a phenomenon known as tautomerism.[1][3] This is most commonly observed as annular prototropic tautomerism, which involves a 1,2-proton shift between the adjacent nitrogen atoms of the pyrazole ring.[3]

The position of this tautomeric equilibrium is of paramount importance in drug design. Tautomers are distinct chemical entities with different hydrogen bonding patterns, dipole moments, and overall molecular shapes.[1] Consequently, a receptor's binding pocket may exhibit a strong preference for one tautomer over the other. Furthermore, tautomerism significantly impacts crucial physicochemical properties such as pKa, lipophilicity (logP), and solubility, all of which are key determinants of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

This guide focuses on the comparative analysis of the tautomeric behavior of two closely related isomers: 3-(difluoromethyl)-1H-pyrazol-4-amine and 5-(difluoromethyl)-1H-pyrazol-4-amine. The introduction of the strongly electron-withdrawing difluoromethyl (CHF2) group is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. Understanding how the placement of this group at either the 3- or 5-position influences the tautomeric preference of the adjacent 4-amino-1H-pyrazole core is essential for the rational design of novel therapeutics.

Tautomeric Landscape of Substituted 4-Aminopyrazoles

For an N-unsubstituted 4-aminopyrazole, the primary tautomeric equilibrium is the annular prototropism between the two forms depicted below. While side-chain tautomerism involving the exocyclic amino group to form imino tautomers is theoretically possible, experimental and computational studies have consistently shown that the amino forms are significantly more stable.[2][4]

Caption: Annular prototropic tautomerism in the two isomers.

The position of this equilibrium is governed by a delicate interplay of electronic and steric effects of the substituents on the pyrazole ring, as well as intermolecular interactions with the surrounding environment.

Electronic Effects of the Difluoromethyl Group

The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The placement of this group on the pyrazole ring significantly influences the electron density distribution and the relative stability of the two tautomers.

Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the substituent is at the 5-position.[5][6] This can be rationalized by considering the electronic character of the nitrogen atoms in the pyrazole ring. The nitrogen at the 1-position (N1) is considered "pyrrole-like" and is more electron-rich, while the nitrogen at the 2-position (N2) is "pyridine-like" and more electron-deficient. An electron-withdrawing group at the 5-position can better stabilize the negative charge that develops on the adjacent N1 atom in the conjugate base, thus lowering its pKa and favoring the tautomer where the proton resides on N1.

Conversely, electron-donating groups, such as an amino group, tend to favor the tautomer where the substituent is at the 3-position.[5] In the case of 3-(difluoromethyl)-1H-pyrazol-4-amine, the electron-withdrawing CHF2 group at C3 and the electron-donating NH2 group at C4 create a push-pull system that complicates simple predictions.

Steric Considerations

While the difluoromethyl group is not exceptionally bulky, steric interactions can still play a role in determining tautomeric preference, particularly in the solid state where crystal packing forces are significant. In solution, the energetic barriers to rotation around the C-C and C-N bonds are generally low, and steric hindrance is less likely to be a dominant factor in determining the tautomeric equilibrium for these specific isomers.

Experimental Methodologies for Tautomer Characterization

A definitive determination of the predominant tautomer and the quantitative analysis of the tautomeric equilibrium constant (KT) require the use of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and widely used technique for studying tautomerism in solution and the solid state.[7]

Solution-State NMR:

-

¹H, ¹³C, and ¹⁵N NMR: The chemical shifts of the ring protons and carbons, and particularly the ring nitrogens, are highly sensitive to the electronic environment and can provide unambiguous evidence for the predominant tautomer.[7][8][9] By comparing the observed chemical shifts to those of N-methylated analogs (which "lock" the tautomeric form), one can assign the structure of the major tautomer.[3]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to establish through-space proximity between the NH proton and substituents on the ring, providing further structural confirmation.

-

Variable-Temperature (VT) NMR: If the rate of interconversion between tautomers is on the NMR timescale, VT-NMR experiments can be used to either coalesce or sharpen the signals of the individual tautomers, allowing for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.

Solid-State NMR (ssNMR):

-

¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR: ssNMR is invaluable for determining the tautomeric form present in the crystalline state, which can differ from that in solution.[8][10]

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Prepare a solution of the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a specific temperature (e.g., 298 K).

-

Data Analysis:

-

Qualitative Assessment: Compare the observed chemical shifts with those of N-methylated standards if available.

-

Quantitative Analysis: If separate, well-resolved signals are observed for each tautomer, the ratio of their integrals directly corresponds to the tautomeric ratio. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.[3]

-

pKa Determination

The acidity (pKa) of the pyrazole N-H proton is directly related to the stability of its conjugate base, which in turn is influenced by the position of the substituents. A comparative analysis of the pKa values of the two isomers can provide insights into their relative tautomeric stabilities.

Experimental Protocol: Potentiometric pKa Determination

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., water-methanol mixture) at a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is half-neutralized.

Computational Chemistry Approaches

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.

Caption: A typical DFT workflow for predicting tautomeric equilibria.

Computational Protocol: DFT for Tautomer Stability

-

Structure Generation: Build the 3D structures of both tautomers for each isomer.

-

Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][6]

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).[3]

-

Solvent Effects: To model the influence of the solvent, employ a continuum solvation model like the Polarizable Continuum Model (PCM) and repeat the geometry optimization and frequency calculations.[3]

-

Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers in both the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

Comparative Analysis and Predicted Tautomeric Preference

Based on the principles outlined above and findings from the literature on related pyrazole systems, we can predict the likely tautomeric preferences for our two target compounds.

| Compound | Predicted Predominant Tautomer | Rationale |

| 3-(Difluoromethyl)-1H-pyrazol-4-amine | 3-(Difluoromethyl)-1H-pyrazol-4-amine | The electron-donating amino group at C4 is known to favor the tautomer where it is located at the 3-position.[5] This effect is likely to outweigh the preference of the electron-withdrawing CHF2 group for the 5-position. |

| 5-(Difluoromethyl)-1H-pyrazol-4-amine | 5-(Difluoromethyl)-1H-pyrazol-4-amine | In this isomer, the potent electron-withdrawing CHF2 group is at the 5-position, which is the electronically preferred location for such groups.[5][6] This will likely be the dominant factor driving the equilibrium. |

Table 1. Predicted Tautomeric Preferences.

Implications for Drug Design and Development

The distinct tautomeric preferences of these two isomers will have significant consequences for their potential as drug candidates.

-

Receptor Binding: The different spatial arrangements of hydrogen bond donors (NH2 and NH) and acceptors (pyrazole nitrogens) will lead to different binding modes and affinities for a given biological target.

-

Physicochemical Properties: The predominant tautomer will dictate the molecule's pKa, logP, and solubility, which in turn will affect its ADME properties. For instance, the more stable tautomer will have a lower ground-state energy, which will be reflected in its pKa.

-

Synthesis and Intellectual Property: The synthesis of pyrazoles often yields a mixture of regioisomers.[11][12] A thorough understanding of the tautomerism is crucial for the correct structural assignment and for securing robust intellectual property protection. The compound 3-(difluoromethyl)-1H-pyrazol-4-amine is a known intermediate in the synthesis of fungicides.[13]

Conclusion

The tautomerism of 3-(difluoromethyl)-1H-pyrazol-4-amine and its 5-(difluoromethyl) isomer is a complex interplay of electronic and steric factors. A comprehensive approach utilizing a combination of high-level NMR spectroscopy, pKa determination, and DFT calculations is essential for a complete understanding of their tautomeric behavior. The insights gained from such studies are critical for the rational design of novel pyrazole-based therapeutics with optimized efficacy and pharmacokinetic profiles. The predictive analysis presented in this guide suggests that the position of the difluoromethyl group will be the determining factor in dictating the predominant tautomeric form for each isomer.

References

-

Jarończyk, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4649. Available from: [Link]

-

ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link]

-

ResearchGate. (2025). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Available from: [Link]

-

Marín-Luna, M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(4), 2734-2742. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. Available from: [Link]

-

Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available from: [Link]

-

Raczynska, E. D., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2623. Available from: [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Nunes, C. M., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4291. Available from: [Link]

-

ResearchGate. (2026). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. Available from: [Link]

-

ResearchGate. (n.d.). Pairs of tautomeric pyrazoles. Available from: [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available from: [Link]

-

Bakulev, V. A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 123. Available from: [Link]

-

ResearchGate. (2025). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. Available from: [Link]

-

Freie Universität Berlin. (n.d.). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Available from: [Link]

-

Journament. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Available from: [Link]

-

MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Available from: [Link]

-

Han, T., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 553-564. Available from: [Link]

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Available from: [Link]

-

Bakulev, V. A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 123. Available from: [Link]

-

University of Graz. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Available from: [Link]

-

ResearchGate. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available from: [Link]

-

Wiley Online Library. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available from: [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Available from: [Link]

-

Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. Available from: [Link]

-

SSRN. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. thieme.de [thieme.de]

- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. Buy 3-(Difluoromethyl)-1H-pyrazol-4-amine [smolecule.com]

Chemical structure of 4-amino-3-(difluoromethyl)pyrazole

Title: Technical Deep Dive: 4-Amino-3-(difluoromethyl)pyrazole as a Strategic Fluorinated Scaffold

Executive Summary

4-Amino-3-(difluoromethyl)pyrazole (CAS: Variable depending on salt/tautomer, e.g., 1H-core or N-substituted derivatives) represents a high-value pharmacophore in modern drug discovery. Unlike its trifluoromethyl (

Structural Analysis & Physicochemical Properties

The Difluoromethyl Advantage ( vs. )

The defining feature of this scaffold is the

-

H-Bond Donor Capacity: The

bond in -

Lipophilicity Modulation: The

group is less lipophilic than -

Acidity (pKa): The electron-withdrawing nature of the

group ($ \sigma_I \approx 0.25 $) lowers the pKa of the pyrazole

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | ~133.10 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| H-Bond Donors | 3 ( | High capacity for directional binding. |

| H-Bond Acceptors | 3 (2 F + Pyrazole N) | Fluorine can accept weak H-bonds. |

| LogP | ~0.5 – 0.9 | Favorable for CNS penetration and solubility. |

| pKa (Pyrazole NH) | ~11.5 | Acidic enough for N-alkylation under mild conditions. |

Tautomerism

In solution, 4-amino-3-(difluoromethyl)pyrazole exists in dynamic equilibrium between the

Synthetic Pathways

The synthesis of 4-amino-3-(difluoromethyl)pyrazole is rarely direct. It typically proceeds via the construction of the pyrazole ring followed by functional group interconversion (FGI) to install the amine.

Pathway A: The Curtius Rearrangement Route (Industrial Standard)

This is the most scalable method, utilizing the widely available intermediate 3-(difluoromethyl)pyrazole-4-carboxylic acid .

-

Cyclization: Condensation of ethyl 4,4-difluoroacetoacetate with hydrazine hydrate yields ethyl 3-(difluoromethyl)pyrazole-4-carboxylate.

-

Hydrolysis: Saponification to the free acid.

-

Curtius Rearrangement: Treatment with Diphenylphosphoryl azide (DPPA) or formation of the acyl azide, followed by thermal rearrangement to the isocyanate and hydrolysis to the amine.

Pathway B: Nitration-Reduction (Laboratory Scale)

Useful for rapid analog generation if the 3-difluoromethylpyrazole core is already available.

-

Nitration: Electrophilic aromatic substitution (

) installs a nitro group at the electron-rich C4 position. -

Reduction: Catalytic hydrogenation (

) or metal-mediated reduction (

Figure 1: Primary synthetic workflows for accessing the 4-amino-3-(difluoromethyl)pyrazole core.

Experimental Protocols

Protocol 1: Synthesis via Curtius Rearrangement (Adapted from US Patent 2014/0120397)

Reagents:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (tBuOH) (Solvent/Reactant)

Procedure:

-

Activation: Dissolve the carboxylic acid in anhydrous tBuOH under

atmosphere. Add TEA followed by DPPA dropwise at 0°C. -

Rearrangement: Stir at room temperature for 1 hour, then heat to reflux (80°C) for 4–6 hours. Evolution of

gas indicates isocyanate formation. -

Trapping: The intermediate isocyanate reacts with tBuOH to form the Boc-protected amine (tert-butyl (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)carbamate).

-

Deprotection: Cool the mixture, concentrate in vacuo, and treat the residue with 4M HCl in dioxane for 2 hours to cleave the Boc group.

-

Isolation: Basify with saturated

and extract with Ethyl Acetate. Dry over

Critical Note: The free amine is prone to oxidation. Store as the HCl salt for long-term stability.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 4-aminopyrazole motif is a classic "hinge binder" in kinase inhibitors. The exocyclic amino group functions as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue), while the pyrazole

-

Case Study (LRRK2 Inhibitors): In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, the 3-difluoromethyl group replaces the 3-methyl group to improve metabolic stability (blocking oxidation of the methyl group) while maintaining the steric fit.

Bioisosterism in Agrochemicals

This scaffold is a direct precursor to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (e.g., Fluxapyroxad, Isopyrazam). While these usually employ the amide linkage (reverse amide relative to the 4-amino core), the electronic tuning of the pyrazole ring by the

Figure 2: Pharmacophoric features of the scaffold in drug design.

Safety & Handling

-

Hazards: Fluorinated aminopyrazoles can be skin and eye irritants. The free amine may cause sensitization.

-

Stability: The

group is chemically robust but can undergo hydrolysis under extreme basic conditions (forming the aldehyde or carboxylic acid). Avoid prolonged exposure to strong bases at high temperatures. -

Storage: Hygroscopic as the HCl salt. Store in a desiccator at -20°C.

References

-

Ochi, Y., et al. (2018).[1][2] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, A197–A199.[1][2] Link

-

Surmont, R., et al. (2011). "Synthesis of 3-Amino-4-fluoropyrazoles." The Journal of Organic Chemistry, 76(10), 4105-4111. Link

-

Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry, 57(3), 921-936. Link

-

PubChem. "4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide Compound Summary." Link

-

Master Organic Chemistry. "The Curtius Rearrangement." Link

Sources

3-(Difluoromethyl)-1H-pyrazol-4-amine molecular weight and formula

An In-depth Technical Guide to 3-(Difluoromethyl)-1H-pyrazol-4-amine

Introduction

3-(Difluoromethyl)-1H-pyrazol-4-amine is a heterocyclic amine of significant interest in the fields of medicinal chemistry and agrochemical research. As a fluorinated pyrazole derivative, it serves as a crucial building block for the synthesis of more complex molecules with pronounced biological activities. The incorporation of a difluoromethyl (-CHF₂) group is a key structural feature, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and applications of 3-(Difluoromethyl)-1H-pyrazol-4-amine, with a focus on its role in the development of modern fungicides.

Molecular and Physicochemical Properties

The fundamental properties of 3-(Difluoromethyl)-1H-pyrazol-4-amine are summarized in the table below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₂N₃ | [1][2] |

| Molecular Weight | 133.10 g/mol | [1][2] |

| IUPAC Name | 5-(difluoromethyl)-1H-pyrazol-4-amine | [2] |

| CAS Number | 1443288-79-6 | [1] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1] |

| LogP | 0.9295 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Chemical Reactivity

The synthesis of 3-(difluoromethyl)-1H-pyrazol-4-amine can be approached through various synthetic routes, often involving the construction of the pyrazole core followed by functional group manipulations. A generalized synthetic pathway is outlined below.

General Synthesis Workflow

A common strategy for synthesizing substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 3-(difluoromethyl)-1H-pyrazol-4-amine, a plausible route starts with a difluoroacetyl precursor.

Caption: Generalized synthetic workflow for 3-(Difluoromethyl)-1H-pyrazol-4-amine.

Key Chemical Reactions

3-(Difluoromethyl)-1H-pyrazol-4-amine possesses a versatile chemical nature owing to its amine and pyrazole functionalities, making it a valuable intermediate.[2]

-

Nucleophilic Substitution: The nitrogen atoms of the pyrazole ring and the exocyclic amine can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.[2]

-

Diazotization: The primary amine group can be converted to a diazonium salt upon treatment with nitrous acid. This reactive intermediate can then undergo a variety of transformations, such as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups at the 4-position of the pyrazole ring.[2]

-

Grignard Reactions: The compound can react with Grignard reagents, enabling the formation of carbon-carbon bonds and further diversification of the molecular scaffold.[2]

Biological Activity and Applications

The primary application of 3-(difluoromethyl)-1H-pyrazol-4-amine and its derivatives is in the agrochemical industry, particularly as precursors to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][3]

Role as an SDHI Fungicide Intermediate

SDHIs are a modern class of fungicides that target the mitochondrial respiratory chain in fungi.[3] Specifically, they inhibit the activity of succinate dehydrogenase (Complex II), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition disrupts fungal respiration, leading to cell death.

The 3-(difluoromethyl)pyrazole moiety is a critical pharmacophore in many potent SDHI fungicides.[4][5] The synthesis of these fungicides often involves the acylation of the amine group of 3-(difluoromethyl)-1H-pyrazol-4-amine or a related derivative.

Caption: Role of 3-(Difluoromethyl)-1H-pyrazol-4-amine as a precursor to SDHI fungicides and their mechanism of action.

The difluoromethyl group plays a crucial role in the biological activity of these fungicides, contributing to their binding affinity for the target enzyme and enhancing their overall efficacy.[2] Several commercially successful fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold, a close derivative of the topic compound.[5][6]

Potential in Drug Discovery

Beyond agrochemicals, fluorinated pyrazoles are a privileged scaffold in drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8] While specific therapeutic applications of 3-(difluoromethyl)-1H-pyrazol-4-amine are not yet established, its structural motifs suggest potential for exploration in various drug development programs.

Spectroscopic Characterization

Detailed spectroscopic data for 3-(difluoromethyl)-1H-pyrazol-4-amine is not extensively published. However, based on its structure and data from analogous compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride, the following spectral characteristics can be anticipated[2]:

-

¹H NMR: The spectrum would be expected to show signals for the amine protons (broad, in the range of δ 2.5–5.0 ppm), the pyrazole ring proton, and a characteristic triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A characteristic signal, likely a doublet, would be observed in the range of δ -110 to -120 ppm, corresponding to the two fluorine atoms of the -CHF₂ group.

-

IR Spectroscopy: The spectrum would feature characteristic N-H stretching vibrations in the region of 3300–3500 cm⁻¹.

Conclusion

3-(Difluoromethyl)-1H-pyrazol-4-amine is a valuable and versatile chemical intermediate with a well-established role in the synthesis of modern agrochemicals. Its unique combination of a pyrazole core, an amine functional group, and a difluoromethyl moiety makes it an attractive starting material for creating molecules with potent biological activities. The continued importance of SDHI fungicides in crop protection ensures the ongoing relevance of this compound and its derivatives. Furthermore, the broader potential of fluorinated pyrazoles in medicinal chemistry suggests that 3-(difluoromethyl)-1H-pyrazol-4-amine may find future applications in the development of novel therapeutics.

References

-

Jiayuan. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

PubChem. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. [Link]

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

-

PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

- Google Patents. CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

mzCloud. 3 Difluoromethyl 1H pyrazole 4 carboxylic acid. [Link]

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

Chemical Reviews. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 3-(Difluoromethyl)-1H-pyrazol-4-amine [smolecule.com]

- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Jiayuan [jy-chemical.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

The Strategic Role of 3-(Difluoromethyl)-1H-pyrazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorinated motifs has become a cornerstone of contemporary drug discovery, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the 3-(difluoromethyl)-1H-pyrazol-4-amine scaffold has emerged as a privileged structural element. This technical guide provides an in-depth analysis of this versatile building block for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical contributions of the difluoromethyl-pyrazole core, detail synthetic methodologies, examine its validated application in the development of highly successful agrochemicals, and extrapolate its significant potential in the design of novel therapeutics for human health. This guide will combine established data with forward-looking insights to provide a comprehensive resource for leveraging this unique chemical entity in medicinal chemistry programs.

The Physicochemical and Strategic Advantages of the 3-(Difluoromethyl)-1H-pyrazol-4-amine Core

The efficacy of the 3-(difluoromethyl)-1H-pyrazol-4-amine scaffold in modulating molecular properties stems from the synergistic interplay between the pyrazole ring, the difluoromethyl group, and the amine functionality.

The Pyrazole Nucleus: A Privileged Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a highly versatile scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its stability and defined geometry provide a robust framework for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.

The Difluoromethyl Group: A Unique Bioisostere

The difluoromethyl (-CF2H) group offers a unique set of properties that are highly advantageous in drug design.[3] It is often considered a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups.[3]

Key attributes of the -CF2H group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, often leading to an improved pharmacokinetic profile and a longer half-life of the parent molecule.

-

Modulation of Lipophilicity: The -CF2H group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group retains a proton that can participate in hydrogen bonding interactions, potentially enhancing binding affinity and selectivity for a target protein.[3]

-

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the fluorine atoms can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH.

The 4-Amino Group: A Versatile Handle for Derivatization

The primary amine at the 4-position of the pyrazole ring is a critical feature, providing a versatile synthetic handle for a wide array of chemical modifications. This allows for the construction of diverse compound libraries through reactions such as amidation, sulfonylation, and reductive amination, enabling extensive structure-activity relationship (SAR) studies. 4-aminopyrazoles have been investigated for various therapeutic applications, including as anticonvulsant agents and as intermediates for kinase inhibitors.[1][2][4]

Synthesis of the 3-(Difluoromethyl)-1H-pyrazol-4-amine Scaffold

While the direct synthesis of 3-(difluoromethyl)-1H-pyrazol-4-amine is not extensively detailed in publicly available literature, a general and adaptable synthetic strategy can be devised based on established methods for related pyrazoles. A common approach involves the construction of the pyrazole ring from acyclic precursors, followed by the introduction and manipulation of functional groups. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a corresponding 4-nitro-pyrazole intermediate.

Conceptual Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of the target compound and its subsequent derivatization.

Caption: Conceptual workflow for the synthesis and derivatization of 3-(difluoromethyl)-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on analogous chemical transformations for synthesizing the 4-nitro intermediate and its subsequent reduction.

Step 1: Synthesis of 4-Nitro-3-(difluoromethyl)-1H-pyrazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(difluoromethyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitration: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-nitro-3-(difluoromethyl)-1H-pyrazole.

Step 2: Synthesis of 3-(Difluoromethyl)-1H-pyrazol-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitro-3-(difluoromethyl)-1H-pyrazole (1.0 eq) in ethanol or methanol.

-

Reduction: Add palladium on carbon (10 mol%) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 3-(difluoromethyl)-1H-pyrazol-4-amine.

A Case Study in Agrochemicals: The Succinate Dehydrogenase Inhibitors (SDHIs)

The most prominent and commercially successful application of a scaffold closely related to our topic is in the field of agrochemicals. Specifically, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5] This serves as a powerful testament to the potential of the 3-(difluoromethyl)pyrazole core.

These fungicides, including commercial products like Fluxapyroxad and Benzovindiflupyr, are highly effective against a broad spectrum of fungal pathogens.[5] Their mechanism of action involves the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain, a crucial enzyme for fungal respiration.[5]

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is critical for the high efficacy of these compounds. The difluoromethyl group, in particular, has been shown to be crucial for potent activity, with trifluoromethyl analogues often exhibiting significantly lower efficacy.[3]

Structure-Activity Relationship (SAR) Insights from SDHIs

Studies on SDHI fungicides have provided valuable SAR insights that can be extrapolated to medicinal chemistry programs:

| Moiety | Position | Role in Activity |

| 3-(Difluoromethyl)pyrazole | Core Scaffold | Provides the essential framework for binding to the active site of succinate dehydrogenase. The difluoromethyl group is critical for potency. |

| Amide Linker | 4-position | The geometry and electronic properties of the amide bond are crucial for interaction with the enzyme. |

| Substituted Phenyl Ring | Amide Nitrogen | Lipophilic and electronic properties of the substituents on this ring modulate the potency and spectrum of activity against different fungal species. |

Potential Applications in Medicinal Chemistry

While the direct application of 3-(difluoromethyl)-1H-pyrazol-4-amine in approved human therapeutics is not yet established, its structural features strongly suggest significant potential in several therapeutic areas. The amine provides a key vector for diversification, allowing medicinal chemists to explore a vast chemical space.

Kinase Inhibitors

The pyrazole scaffold is a well-established core in the design of kinase inhibitors.[1][2] Many kinase inhibitors bind to the ATP-binding site of the enzyme, and the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase domain. The 4-amino group of 3-(difluoromethyl)-1H-pyrazol-4-amine can be derivatized to introduce various side chains that can occupy different pockets within the ATP-binding site, leading to potent and selective inhibitors. The difluoromethyl group can provide additional favorable interactions and improve the overall pharmacokinetic profile of the inhibitor.

Caption: A conceptual diagram illustrating the potential binding mode of a kinase inhibitor derived from 3-(difluoromethyl)-1H-pyrazol-4-amine.

GPCR Modulators

G-protein-coupled receptors (GPCRs) are another important class of drug targets. The pyrazole scaffold has been incorporated into various GPCR modulators. The ability to introduce diverse substituents via the 4-amino group allows for the fine-tuning of interactions with the complex transmembrane domains of GPCRs. The physicochemical properties imparted by the difluoromethyl group can be beneficial for achieving the desired ADME (absorption, distribution, metabolism, and excretion) properties for CNS-targeting drugs, where brain penetration is often a challenge.

Bioisosteric Replacement

3-(Difluoromethyl)-1H-pyrazol-4-amine and its derivatives can be considered as bioisosteres for other functional groups or heterocyclic systems in known bioactive molecules.[6] For example, it could potentially replace an aminothiazole or other amino-heterocycles to improve metabolic stability or modulate target engagement. This strategy of "scaffold hopping" is a powerful tool in lead optimization.

Conclusion and Future Perspectives

3-(Difluoromethyl)-1H-pyrazol-4-amine is a highly promising and versatile building block for modern medicinal chemistry. Its unique combination of a privileged pyrazole core, the advantageous physicochemical properties of the difluoromethyl group, and a synthetically tractable amino functionality makes it an attractive starting point for the discovery of novel therapeutics. The remarkable success of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold in the agrochemical field provides a strong validation of its potential. Future explorations into the synthesis of diverse libraries based on this core, particularly targeting kinases and GPCRs, are highly warranted and are poised to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

-

Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]

-

Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 4-Amino-3-(difluoromethyl)-1H-pyrazole

This guide provides an in-depth technical analysis of the physicochemical properties of 4-amino-3-(difluoromethyl)-1H-pyrazole. It is structured to support decision-making in medicinal chemistry and process development.

Executive Summary

The scaffold 4-amino-3-(difluoromethyl)-1H-pyrazole represents a critical "chimeric" building block in modern drug discovery, bridging the lipophilicity of fluorinated motifs with the polarity of amino-azoles. Its utility in kinase inhibitors (e.g., Janus kinase) and agrochemicals relies heavily on its ionization state at physiological pH.

This guide defines the ionization profile of this molecule. While direct experimental values for this specific intermediate are often proprietary, this analysis synthesizes data from structural analogs (Hammett substituent constants) and experimental benchmarks to provide high-confidence predicted ranges.

Key Data Summary:

| Ionization Event | Site | Predicted pKa | Confidence | Structural Driver |

|---|

| Basic pKa (

Theoretical Framework & Structural Logic

Tautomerism and Numbering

The 3-(difluoromethyl)pyrazole system exhibits annular tautomerism. In solution, the proton oscillates between N1 and N2. The introduction of the difluoromethyl (CF

-

Tautomer A (3-substituted): The CF

H group is adjacent to the imine-like nitrogen. -

Tautomer B (5-substituted): The CF

H group is adjacent to the amine-like nitrogen.

The equilibrium generally favors the tautomer where the electron-withdrawing CF

Electronic Substituent Effects

The pKa values are the resultant vector of two opposing electronic forces:

-

3-Difluoromethyl Group (-I Effect):

-

Nature: Strong Inductive Electron Withdrawing Group (EWG).

-

Hammett Constant (

): ~0.31 (weaker than -CF -

Impact: Pulls electron density away from the ring. This stabilizes the negative charge of the conjugate base (anion), lowering the acidic pKa . It destabilizes the positive charge of the conjugate acid (cation), lowering the basic pKa .

-

-

4-Amino Group (+R Effect):

-

Nature: Strong Resonance Electron Donating Group (EDG).

-

Impact: Pushes lone pair density into the pyrazole ring. This makes the ring nitrogens more electron-rich, raising the basic pKa significantly compared to the parent fluorinated pyrazole.

-

pKa Analysis and Derivation

The Basic pKa (Protonation)

Contrary to primary aliphatic amines (

-

Mechanism: The lone pair on the 4-NH

is heavily delocalized into the -

Protonation Site: The proton attacks the

hybridized ring nitrogen (N2). -

Derivation:

-

Parent Pyrazole

: ~2.5 -

Effect of 4-NH

: Shifts -

Effect of 3-CF

H: Shifts -

Result: The basicity is restored to near-neutral pyrazole levels, likely in the range of 3.1 .

-

The Acidic pKa (Deprotonation)

The deprotonation of the N-H moiety yields a pyrazolate anion.

-

Derivation:

-

Parent Pyrazole

: ~14.2 -

Effect of 3-CF

H: Significant acidification. The -I effect stabilizes the anion. 3-CF -

Effect of 4-NH

: The electron donation destabilizes the anion, pushing the -

Result: The compound is a weak acid, with a predicted

of 12.9 . It will remain neutral at physiological pH (7.4) but can be deprotonated by strong bases (e.g., NaH, KOtBu) in organic synthesis.

-

Visualization of Equilibria

Figure 1: Ionization equilibria of 4-amino-3-(difluoromethyl)-1H-pyrazole showing the dominance of the neutral species at physiological pH.

Experimental Determination Protocols

For researchers needing precise values for regulatory filing or SAR (Structure-Activity Relationship) modeling, the following protocols are the industry "Gold Standard."

Method A: UV-Metric Titration (Sirius T3)

This is the preferred method due to the compound's chromophore (pyrazole ring conjugated with amine) and likely low aqueous solubility.

-

Preparation: Dissolve 1 mg of compound in 100 µL DMSO (stock solution).

-

Titration Media: Use 0.15 M KCl (aq) to mimic physiological ionic strength.

-

Protocol:

-

Perform a "Fast UV" scan to determine the optimal wavelengths where absorbance changes with pH.

-

Titrate from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.

-

Data Processing: Deconvolute the multi-wavelength absorption data using the Henderson-Hasselbalch equation to extract the pKa.

-

Note: The acidic pKa (~12.9) may be outside the range of standard glass electrodes; a co-solvent method (Methanol/Water) extrapolated to 0% organic solvent is recommended.

-

Method B: NMR-pH Titration ( F-NMR)

Since the molecule contains fluorine,

-

Sample: 5 mM compound in 90% H

O / 10% D -

Buffers: Prepare a series of buffered NMR tubes ranging from pH 1 to 13.

-

Observation: Monitor the chemical shift (

) of the -CF-

The shift will move significantly upon protonation of the ring nitrogen (proximal effect).

-

Plot

(ppm) vs. pH. The inflection point of the sigmoidal curve is the pKa.

-

Implications for Drug Development[1]

Solubility and LogD

-

Physiological pH (7.4): The molecule is neutral .

-

Solubility: As a neutral, planar aromatic system, aqueous solubility will be limited. Formulation strategies may require pH adjustment below 3.0 (forming the hydrochloride salt) to achieve high concentrations for dosing.

-

Lipophilicity: The CF

H group is a "lipophilic hydrogen bond donor."[1] It increases LogP compared to a methyl group but provides better metabolic stability.

Synthetic Chemistry Utility

-

Nucleophilicity: The exocyclic 4-NH

is relatively non-nucleophilic due to resonance delocalization. To react this amine (e.g., amide coupling), harsh conditions or highly activated electrophiles (acid chlorides) are required. -

Regioselectivity: In alkylation reactions (using base), the pyrazolate anion is formed. The alkylation site (N1 vs N2) will be governed by steric hindrance of the CF

H group, typically favoring the position distal to the bulky difluoromethyl group.

References

-

Substituent Effects in Pyrazoles: Elguero, J., et al. "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, Vol 76, 2000.

-

Hammett Constants for Fluorinated Groups: Hansch, C., et al. "A Survey of Hammett Substituent Constants." Chemical Reviews, 1991, 91(2), 165–195.

-

Difluoromethyl Bioisosteres: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 2017.

-

Experimental pKa Methodologies: Reijnger, K., et al. "Standardization of pKa determination methods." Journal of Pharmaceutical and Biomedical Analysis, 2013.

-

4-Aminopyrazole Synthesis & Properties: ResearchGate Review on Aminopyrazoles.

Sources

A Comprehensive Technical Guide to 3-(Difluoromethyl)-1H-pyrazol-4-amine: Properties, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-(difluoromethyl)-1H-pyrazol-4-amine, a crucial building block in modern agrochemical and pharmaceutical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally related analogs, including 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and combines it with available chemical literature to offer a robust framework for its safe handling, storage, and use in experimental settings.

Chemical Identity and Physicochemical Properties

3-(Difluoromethyl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core functionalized with a difluoromethyl group and an amine group. This unique combination of moieties imparts specific chemical properties that are leveraged in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 1443288-79-6 | [1] |

| Molecular Formula | C₄H₅F₂N₃ | [1] |

| Molecular Weight | 133.10 g/mol | [1] |

| Appearance | White to off-white solid (inferred from related compounds) | [2] |

| Melting Point | Not available. For comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200-203°C.[3][4] | |

| Boiling Point | Not available. For comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a boiling point of 288.4°C.[4] | |

| Purity | ≥98% (as commercially available) | [1] |

Hazard Identification and Safety Precautions

GHS Hazard Statements (Inferred):

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory PPE workflow for handling 3-(difluoromethyl)-1H-pyrazol-4-amine. Adherence to this protocol is critical to minimize exposure risk.

Caption: Personal Protective Equipment (PPE) Workflow for Handling 3-(difluoromethyl)-1H-pyrazol-4-amine.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following procedures are recommended based on the known hazards of similar pyrazole compounds.[2][7][8][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of 3-(difluoromethyl)-1H-pyrazol-4-amine and ensuring laboratory safety.

Safe Handling Practices:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent ignition.[2]

-

Prevent fire caused by electrostatic discharge.[2]

-

Do not eat, drink, or smoke in areas where the compound is handled.[10][11]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][8]

-

Protect from light.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

-

Recommended storage temperature is 4°C.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken to mitigate the hazard and clean the area effectively.

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.[2]

-

Ensure Ventilation: Ensure adequate ventilation of the area.[2]

-

Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[2]

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 2.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]

-

Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Synthetic and Research Applications

3-(Difluoromethyl)-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its primary application is in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4] The difluoromethyl group is known to enhance the biological activity of these compounds.[12]

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic pathway for the preparation of 3-(difluoromethyl)-1H-pyrazol-4-amine, as described in the chemical literature.[12][13]

Caption: Generalized Synthetic Pathway for 3-(difluoromethyl)-1H-pyrazol-4-amine.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this material through a licensed chemical disposal company.[2] Do not contaminate water, foodstuffs, or feed by storage or disposal.[2]

References

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

-

1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride | C5H8ClF2N3 | CID - PubChem. Available at: [Link]

- CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem. Available at: [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.

-

1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl- - Substance Details - SRS | US - EPA. Available at: [Link]

-

Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. Available at: [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. Available at: [Link]

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Jiayuan. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Jiayuan [jy-chemical.com]

- 5. 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride | C5H8ClF2N3 | CID 90482916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. download.basf.com [download.basf.com]

- 12. Buy 3-(Difluoromethyl)-1H-pyrazol-4-amine [smolecule.com]

- 13. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

The Ascendant Role of Fluorinated Aminopyrazole Derivatives in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Fluorine and the Aminopyrazole Scaffold